molecular formula C15H14N4O2S B2817981 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one CAS No. 2034398-92-8

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one

Cat. No.: B2817981
CAS No.: 2034398-92-8
M. Wt: 314.36
InChI Key: FQHLAIFYCUGQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core linked via an ethanone bridge to a 1,3-benzoxazole ring substituted with a sulfanyl group. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocycle known for its pharmacological relevance, including antitumor and antimicrobial activities . The benzoxazole moiety is electron-rich and may enhance bioavailability or target-specific interactions .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(18-7-8-19-11(9-18)5-6-16-19)10-22-15-17-12-3-1-2-4-13(12)21-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLAIFYCUGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and pyrazolopyrazine precursors, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzoxazole Precursor: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Preparation of Pyrazolopyrazine Precursor: The pyrazolopyrazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzoxazole and pyrazolopyrazine precursors through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The benzoxazole and pyrazolopyrazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzoxazole or pyrazolopyrazine compounds.

Scientific Research Applications

Recent studies have highlighted the compound's promising antitumor activity . Its structural components—specifically the benzoxazole and pyrazole moieties—are believed to play a crucial role in its biological effects.

Antitumor Potential

Research indicates that derivatives of this compound can exhibit significant inhibitory effects on various cancer cell lines. The following table summarizes some findings related to similar compounds:

CompoundCell LineGI50 (µM)Mechanism of Action
Compound 4aK562 (leukemia)0.26Inhibition of PTEN phosphorylation
Compound 4aA549 (lung cancer)0.19Inhibition of PTEN/Akt/NF-кB signaling
Pyrazole derivative 5bK5620.021Induces apoptosis
Pyrazole derivative 5bMCF-7 (breast cancer)1.7Induces cell cycle arrest

The mechanisms through which these compounds exert their effects often involve modulation of critical signaling pathways such as the PTEN/Akt/NF-кB pathway , which is pivotal in regulating cell survival and proliferation in cancer cells.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions that typically yield high purity levels (around 95%). The crystal structure analysis reveals interesting features such as short intermolecular contacts and stabilization through π-π interactions.

Case Studies

Several studies have investigated the biological activity of compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one , focusing on their potential as therapeutic agents:

  • Anticancer Activity : A study highlighted that modifications in substituents significantly enhance the antitumor efficacy against multidrug-resistant cancer cells.
  • Mechanistic Insights : Research into the apoptotic pathways activated by these compounds suggests their potential use in overcoming drug resistance in cancer therapies.
  • Comparative Analysis : A comparative study on various pyrazole derivatives showed that specific structural modifications could lead to improved biological activities.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (IC50 or MIC) Reference
Target Compound Pyrazolo[1,5-a]pyrazine 1,3-Benzoxazol-2-ylsulfanyl, ethanone ~350 (estimated) Not reported -
3-(Benzenesulfonyl)-1-{2-cyclopropyl-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one Pyrazolo[1,5-a]pyrazine Benzenesulfonyl, propanone 359.44 Antitumor (Not quantified)
Pyrazolo[1,5-a]pyrimidine-7c Pyrazolo[1,5-a]pyrimidine Thiazole, coumarin - Antitumor (IC50 = 2.70 µM)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazine derivatives Pyrazole Quinazoline, hydrazine ~350–400 Antifungal (50 µg/mL activity)

Key Observations :

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: The pyrimidine analog () exhibits potent antitumor activity (IC50 = 2.70 µM), suggesting that minor structural changes in the core heterocycle significantly modulate bioactivity.
Substituent-Specific Comparisons
  • Sulfanyl vs. Sulfonyl Groups: Mono-sulfonyl pyrazolo[1,5-a]pyrimidines () show superior antimicrobial activity (MIC < 10 µg/mL) compared to di-sulfonyl derivatives. The target compound’s sulfanyl group may offer reduced polarity, improving membrane permeability .
  • Benzoxazole vs. Benzene Rings :
    • Benzoxazole-containing compounds (e.g., ) demonstrate antifungal activity comparable to commercial agents, attributed to the heterocycle’s ability to disrupt microbial enzymes .
Physicochemical Properties
Property Target Compound (Estimated) 3-Iodo-4H-pyrazolo[1,5-a]pyrazin-4-one () 2-{Pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-amine ()
Molecular Weight ~350 187.14 ~200 (estimated)
Purity Not reported 95% Not reported
Solubility Likely low (aromatic cores) Moderate (iodine substituent) Higher (amine group)

Key Observations :

  • The target compound’s higher molecular weight and aromaticity may reduce solubility compared to amine-substituted analogs, necessitating formulation optimization .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzoxazole moiety linked to a pyrazolopyrazine structure through a sulfanyl group. The molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S with a molecular weight of approximately 302.36 g/mol. Its structural complexity suggests multiple points of interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity , particularly against Gram-positive bacteria. For instance, studies have shown that certain benzoxazole derivatives demonstrate selective antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MIC) for these compounds vary significantly based on their structural modifications.

CompoundMIC (µg/mL)Target Organism
Compound A32Bacillus subtilis
Compound B64Staphylococcus aureus
Compound C128Escherichia coli

These findings suggest that the presence of electron-donating groups enhances antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that certain benzoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, in vitro assays have shown that some derivatives possess IC50 values in the low micromolar range against various cancer cell lines .

A notable study highlighted the structure–activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the benzoxazole ring can significantly enhance their anticancer activity. The most active compounds typically contain electron-donating substituents that improve cellular uptake and interaction with target proteins .

The proposed mechanism of action for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves:

  • Inhibition of DNA synthesis : Some derivatives have been shown to interfere with DNA replication in bacterial cells.
  • Induction of apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through caspase activation.

These mechanisms highlight the potential for this compound to serve as a lead structure for developing new antimicrobial and anticancer agents.

Case Study 1: Antibacterial Screening

A series of benzoxazole derivatives were synthesized and screened for antibacterial activity. Among them, one derivative exhibited an MIC of 16 µg/mL against Bacillus subtilis, indicating strong antibacterial properties. The study concluded that modifications leading to increased lipophilicity correlated with enhanced antibacterial efficacy .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer activity, several derivatives were tested against human cancer cell lines. One compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells while showing significantly lower toxicity towards normal fibroblast cells (IC50 > 100 µM). This selectivity suggests its potential as a therapeutic agent with minimized side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.